
Phenylhydrazine-d5 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-d5-hydrazine hydrochloride is synthesized by reacting aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently labeled with deuterium to form phenyl-d5-hydrazine .
Industrial Production Methods: The industrial production of phenyl-d5-hydrazine hydrochloride involves large-scale synthesis using the same basic principles as the laboratory preparation. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Phenyl-d5-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are used under acidic or basic conditions to form hydrazones.
Major Products:
Oxidation: Azobenzenes
Reduction: Aniline derivatives
Substitution: Hydrazones
Scientific Research Applications
Phenyl-d5-hydrazine hydrochloride is widely used in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including Verdazyl.
Biology: It serves as a labeling reagent in proteomics research.
Medicine: It is used in the development of antifungal agents and other pharmaceuticals.
Industry: It is employed in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
Phenyl-d5-hydrazine hydrochloride exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can be further reduced to alkanes via the Wolff-Kishner reduction. This reaction involves the deprotonation of nitrogen, protonation of carbon, and the release of nitrogen gas .
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks deuterium labeling.
Hydrazine: A simpler hydrazine derivative without the phenyl group.
Aniline: The precursor in the synthesis of phenyl-d5-hydrazine hydrochloride
Uniqueness: Phenyl-d5-hydrazine hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This labeling allows for more precise tracking and analysis in various chemical and biological studies .
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
149.63 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H/i1D,2D,3D,4D,5D; |
InChI Key |
JOVOSQBPPZZESK-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)
![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13400441.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
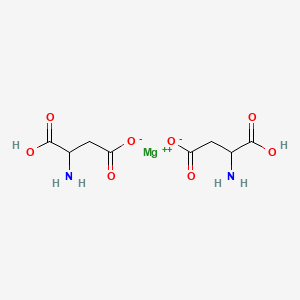
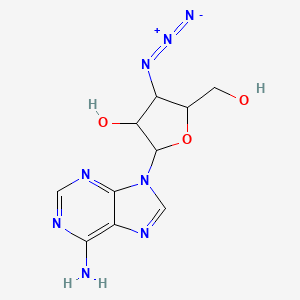
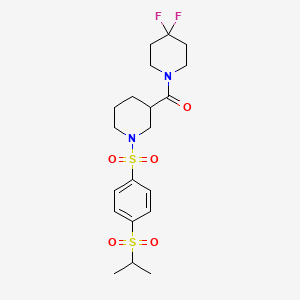
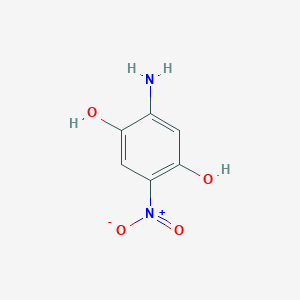
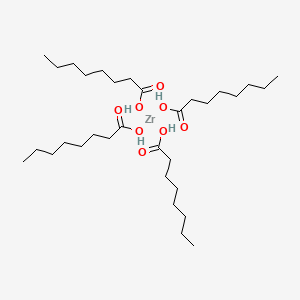
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
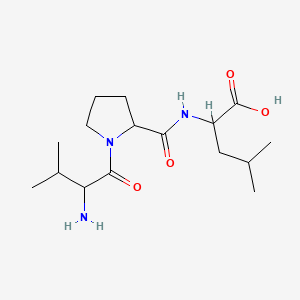
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
